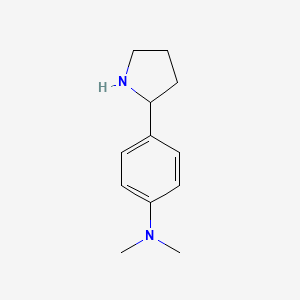
N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
Overview
Description
“N,N-dimethyl-4-(pyrrolidin-2-yl)aniline” is a chemical compound with the molecular formula C12H18N2 . It is a pale-yellow to yellow-brown solid . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-4-(pyrrolidin-2-yl)aniline” is characterized by a pyrrolidine ring attached to an aniline group via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
“N,N-dimethyl-4-(pyrrolidin-2-yl)aniline” is a pale-yellow to yellow-brown solid . Its molecular weight is 190.29 . Further physical and chemical properties are not specified in the searched resources.
Scientific Research Applications
-
Pyrrolidine Derivatives as Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
- Field : Medicinal Chemistry
- Application : Pyrrolidine derivatives, such as cis-3,4-diphenylpyrrolidine derivatives, have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods : The study involved replacing a non-stereochemical group with a stereochemical group to enhance the activity of the new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results : The study demonstrated that this modification was beneficial for the activity of these compounds .
-
Pyrrolidine Derivatives in Biological Research
- Field : Organic Chemistry
- Application : Indole derivatives, which can include pyrrolidine derivatives, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
- Methods : The review discusses the synthesis of various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Pyrrolidine Derivatives as Protoporphyrinogen Oxidase (PPO) Inhibitors
- Field : Biochemistry
- Application : Monocarbonyl analogs of cyclic imides, N-phenylpyrrolidin-2-ones and N-phenyldihydro-1H-pyrrol-2-ones, have been studied as potential protoporphyrinogen oxidase (PPO) inhibitors .
- Methods : The in vitro assay involved the synthesis of these compounds .
- Results : Most of the synthesized compounds showed good to excellent PPO inhibition activity and significant herbicidal activity .
- Pyrrolidine Derivatives as Antiviral Agents
- Field : Virology
- Application : Various bioactive aromatic compounds containing the indole nucleus, which can include pyrrolidine derivatives, have shown clinical and biological applications . They bind with high affinity to multiple receptors, making them useful in developing new useful derivatives .
- Methods : The review discusses the synthesis of various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLOCNSUEBLJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(pyrrolidin-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



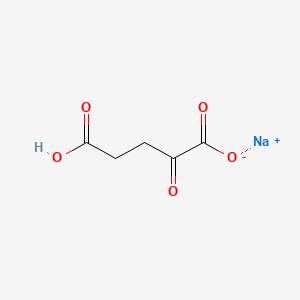
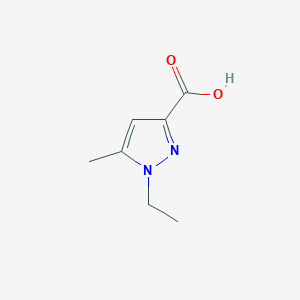
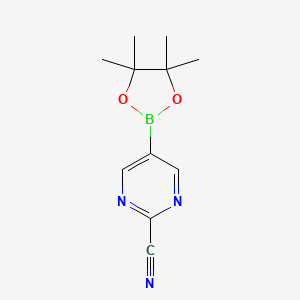
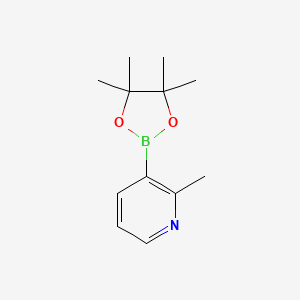
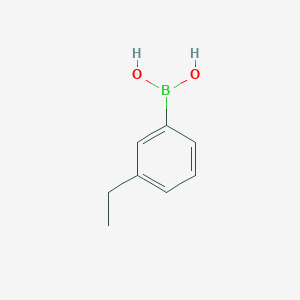
![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)
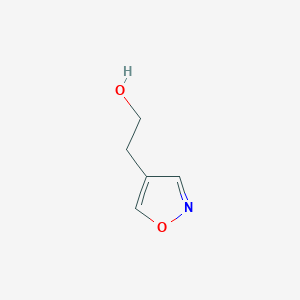
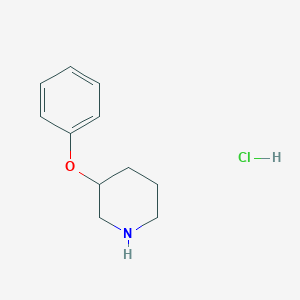
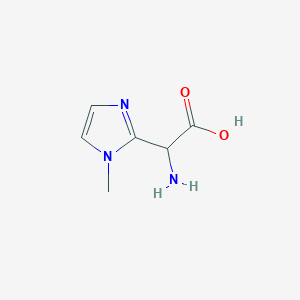
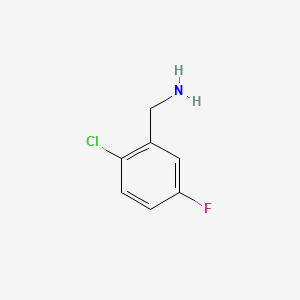
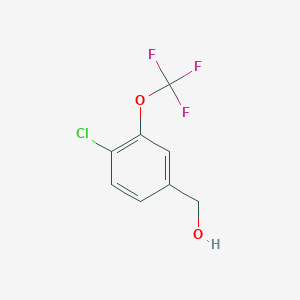

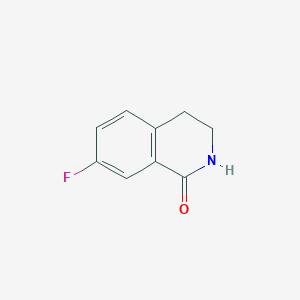
![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)